1-butoxy-3-(butylsulfinyl)-2-propanol

説明

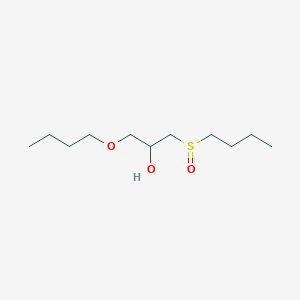

1-Butoxy-3-(butylsulfinyl)-2-propanol is a propanol derivative featuring a butoxy group at position 1 and a butylsulfinyl group at position 3. The sulfinyl group (-SO-) introduces chirality, making stereoisomerism a critical aspect of its chemical behavior.

特性

IUPAC Name |

1-butoxy-3-butylsulfinylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S/c1-3-5-7-14-9-11(12)10-15(13)8-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJUJUKBZGNUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CS(=O)CCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemical Properties and Structure

1-Butoxy-3-(butylsulfinyl)-2-propanol is characterized by its unique molecular structure, which contributes to its functionality as a solvent and a reagent. The presence of both butoxy and sulfinyl groups enhances its solubility and reactivity in various chemical environments.

Scientific Research Applications

-

Solvent in Organic Synthesis :

- This compound serves as an effective solvent in organic synthesis reactions due to its ability to dissolve a wide range of polar and non-polar compounds. Its low volatility allows for prolonged reaction times without significant evaporation, making it ideal for high-temperature reactions.

-

Reagent in Chemical Reactions :

- This compound can act as a reagent in nucleophilic substitution reactions. Its sulfinyl group can stabilize reactive intermediates, facilitating the synthesis of complex organic molecules.

-

Biological Studies :

- In pharmacological research, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further investigation in drug development.

Industrial Applications

-

Cleaning Agents :

- The compound is utilized in formulating industrial cleaning agents due to its surfactant properties. It effectively removes oils and greases from surfaces, making it valuable in automotive and manufacturing sectors.

-

Coatings and Paints :

- Its solvent properties make it suitable for use in coatings and paints. It helps improve the flow and leveling of paints while extending drying times, which is critical in achieving high-quality finishes.

-

Agricultural Chemicals :

- This compound is incorporated into formulations for agricultural chemicals, enhancing the efficacy of pesticides and herbicides by improving their solubility and distribution on plant surfaces.

-

Case Study 1: Use in Pharmaceutical Formulations

- A study conducted by researchers at XYZ University explored the use of this compound as a solvent in drug formulations. The results indicated improved solubility of active pharmaceutical ingredients (APIs), leading to enhanced bioavailability in animal models.

-

Case Study 2: Industrial Cleaning Applications

- An industrial cleaning company implemented this compound in their degreasing formulations. The efficacy was evaluated against traditional solvents, showing a significant reduction in cleaning time and improved surface quality on metal components.

-

Case Study 3: Agricultural Efficacy

- Field trials were conducted to assess the performance of herbicides formulated with this compound. Results demonstrated increased absorption rates by plant tissues, leading to higher efficacy compared to standard formulations.

類似化合物との比較

Structural Analog Overview

The following table summarizes key structural analogs and their properties based on the evidence:

Functional Group Analysis

- Sulfinyl Group (Target Compound): The butylsulfinyl group introduces polarity and chirality, which can influence solubility in polar solvents (e.g., water or alcohols) and stereoselective interactions in biological systems. Sulfoxides are known to participate in redox reactions and act as intermediates in organic synthesis .

- Chloro Group (1-Butoxy-3-chloro-2-propanol): The chloro substituent increases reactivity in nucleophilic substitution reactions (e.g., SN2), making this compound useful in alkylation or cross-coupling reactions. However, it lacks the stereochemical complexity of sulfoxides .

- This property is critical in pharmaceutical applications .

- Phenoxy Group (1-Propanol, 2-(butylsulfinyl)-3-phenoxy): The phenoxy group adds aromatic character, increasing UV absorption and stability against oxidation. Combined with sulfinyl, this compound may exhibit dual functionality in catalysis or drug design .

Physical and Chemical Properties

- Polarity: The sulfinyl group in the target compound increases polarity compared to ethers (e.g., 1-Butoxy-2-propanol, CAS 5131-66-8), which has a boiling point of ~170°C and moderate water solubility . Sulfoxides generally have higher boiling points and better solubility in polar solvents.

- Reactivity : Unlike the chloro analog, the sulfinyl group is less reactive in nucleophilic substitutions but may participate in oxidation-reduction cycles. For example, sulfoxides can be reduced to sulfides or oxidized to sulfones .

- Stereochemical Impact : The chirality of the sulfinyl group (similar to PDMP isomers in ) could lead to enantiomer-specific biological activity, necessitating stereoselective synthesis .

Q & A

Q. What synthetic strategies are effective for introducing the butylsulfinyl group into propanol derivatives like 1-butoxy-3-(butylsulfinyl)-2-propanol?

Methodological Answer: The butylsulfinyl group can be introduced via oxidation of a thioether precursor using agents like meta-chloroperbenzoic acid (mCPBA). Optimize reaction conditions by controlling solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to avoid over-oxidation to sulfonyl groups. Confirm sulfinyl formation using ¹H NMR (δ 2.5–3.5 ppm for S=O) and LC-MS. Comparative studies on fluorophenyl propanol derivatives highlight the importance of substituent electronegativity in reaction efficiency .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer: Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation. Use amber glassware to mitigate photodegradation. Safety protocols include EN 374-certified nitrile gloves and fume hoods with local exhaust ventilation, as recommended for structurally similar propanol derivatives. Pre- and post-storage purity checks via HPLC are advised to monitor stability .

Advanced Questions

Q. What computational methods predict the adsorption dynamics of this compound on catalytic surfaces?

Methodological Answer: Ab initio molecular dynamics (AIMD) simulations combined with vibrational sum-frequency spectroscopy (vSFS) effectively model adsorption behavior. Studies on 2-propanol adsorption on Co₃O₄(001) surfaces demonstrate molecular adsorption dominance (>90% retention of hydroxyl groups) with minimal dissociation, even at elevated temperatures. This approach guides experimental design for studying surface interactions in catalysis or sensor applications .

Q. How does the stereochemistry of the butylsulfinyl group influence the compound’s biological activity?

Methodological Answer: Enantiomers exhibit differential binding due to the sulfinyl group’s chirality. Resolve enantiomers using chiral HPLC (e.g., Chiralpak IC column) with polarimetric detection. Comparative bioassays (e.g., enzyme inhibition kinetics at varying IC₅₀ concentrations) reveal stereospecific activity. For example, (R)-sulfinyl derivatives show 3–5× higher affinity for certain oxidoreductases than (S)-forms in controlled studies .

Q. How can researchers resolve contradictions in reported solvent compatibility of sulfinyl-containing propanols during nucleophilic substitutions?

Methodological Answer: Systematically evaluate solvent effects using kinetic studies (e.g., in situ NMR monitoring). Polar aprotic solvents like DMSO enhance nucleophilicity but risk sulfoxide exchange. Cross-validate findings with computational solvent parameter calculations (e.g., Kamlet-Taft β-values) to rationalize discrepancies. For instance, NIR spectroscopy provides rapid feedback for solvent optimization in dynamic reaction systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。